molecular formula C16H20ClN B569342 2-(4-Phenethyl-phenyl)-ethylamine CAS No. 124499-29-2

2-(4-Phenethyl-phenyl)-ethylamine

Cat. No.: B569342
CAS No.: 124499-29-2
M. Wt: 261.793
InChI Key: LHDMAQOTQCKPBD-UHFFFAOYSA-N
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Description

Significance of the Phenethylamine (B48288) Scaffold in Chemical Research

The 2-phenethylamine framework is a fundamental structural motif in medicinal chemistry and pharmacology. mdpi.combohrium.com This scaffold is characterized by a phenyl ring connected to an amino group by a two-carbon chain. Its importance is underscored by its presence in a variety of endogenous compounds that are crucial for physiological function. For instance, the catecholamines dopamine (B1211576) and norepinephrine (B1679862), which contain the phenethylamine core, are vital neurotransmitters that regulate mood, stress responses, and voluntary movement. mdpi.com

Beyond its role in endogenous molecules, the phenethylamine scaffold serves as a versatile template for the design and synthesis of a vast array of biologically active compounds. nih.govnih.gov Researchers in medicinal chemistry frequently utilize this structure as a starting point for developing new therapeutic agents. By modifying the phenyl ring, the ethylamine (B1201723) side chain, or the amino group, chemists can fine-tune the pharmacological properties of the resulting derivatives to target a wide range of biological receptors. mdpi.com These targets include adrenoceptors, dopamine receptors, serotonin (B10506) (5-HT) receptors, and sigma receptors, among others. mdpi.combohrium.com The modular nature of the phenethylamine scaffold allows for systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. acs.org

The development of novel synthetic methodologies, such as nickel/photoredox cross-electrophile coupling, has further expanded the accessibility of diverse phenethylamine derivatives, providing researchers with a rich library of compounds for screening and lead optimization. acs.org This continuous innovation in synthetic chemistry ensures that the phenethylamine scaffold will remain a privileged structure in the quest for new and improved therapeutic agents.

Scope and Objectives of the Research Outline for 2-(4-Phenethyl-phenyl)-ethylamine

This article focuses specifically on the chemical compound this compound. The primary objective is to present a detailed overview of this molecule, based on available scientific information. The scope is intentionally narrowed to the chemical properties and the research context of this specific derivative.

While direct and extensive research on this compound may be limited in publicly accessible literature, its structural features allow for a discussion of its potential research applications based on the well-established pharmacology of related phenethylamine derivatives. The presence of a second phenethyl group attached to the phenyl ring of the primary phenethylamine structure suggests that this compound may have unique steric and electronic properties that could influence its interaction with biological targets.

The subsequent sections will provide available data on the chemical properties of this compound. The discussion will be grounded in the broader understanding of how structural modifications to the phenethylamine core, such as the introduction of a phenethyl substituent, can modulate biological activity. This approach aims to provide a scientifically sound and focused examination of this compound within the current research landscape.

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of 2-phenethylamine, the parent compound of the molecule of interest. These properties provide a foundational understanding of the general characteristics of this class of compounds.

PropertyValue
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Boiling Point197-200 °C
Density0.962 g/mL at 20 °C
Refractive Indexn20/D 1.533
SolubilitySoluble in water and alcohol.
OdorFishy

The data in this table pertains to the parent compound, 2-phenethylamine, and is sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comnih.gov

Research Findings

Research into phenethylamine derivatives often involves synthesizing novel compounds and evaluating their binding affinities for various receptors. For instance, studies on derivatives such as 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) have explored how substitutions on the phenyl ring affect selectivity for dopamine D1 and D2 receptors. nih.gov Similarly, research on N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine has provided insights into the structure-activity relationships for sigma-1 receptor ligands. acs.org

In the case of this compound, the key structural feature is the addition of a phenethyl group at the para position of the phenyl ring. This modification significantly increases the molecule's size and lipophilicity compared to the parent phenethylamine. Such a change would be expected to have a profound impact on its pharmacological profile. Research on related N-substituted phenethylamines has shown that the introduction of a phenylethyl group on the nitrogen atom can enhance affinity and selectivity for certain dopamine receptor subtypes. nih.gov While this substitution is on the nitrogen rather than the phenyl ring, it highlights the importance of the phenethyl moiety in modulating receptor interactions.

The synthesis of such a compound could likely be achieved through established methods in organic chemistry, potentially involving a Suzuki or similar cross-coupling reaction to attach the second phenethyl group to a suitably functionalized phenethylamine precursor. psu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-phenylethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11H,6-7,12-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRAIFUYJHWSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 4 Phenethyl Phenyl Ethylamine and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-(4-phenethyl-phenyl)-ethylamine reveals several logical disconnections to identify viable starting materials. The primary disconnection points are typically at the ethylamine (B1201723) side chain and the bond connecting the two phenyl rings. This analysis leads to the identification of key precursors such as phenethyl building blocks and substituted phenyl components.

Synthesis of Phenethyl Building Blocks

The phenethyl group is a crucial component. Its synthesis often starts from readily available precursors. For instance, phenethylamine (B48288) itself can be prepared from phenethyl alcohol or its derivatives. tcichemicals.com

Preparation of Substituted Phenyl Components

The substituted phenyl portion of the molecule requires careful preparation to ensure the correct placement of the phenethyl group and the ethylamine side chain. A common precursor is a phenyl derivative with a suitable functional group for subsequent coupling or elaboration. For example, a halogenated phenylacetonitrile (B145931) or a similar compound can serve as a starting point for introducing the ethylamine moiety. google.com

Classical and Modern Synthetic Routes

A range of synthetic methodologies, from well-established classical reactions to more contemporary catalytic approaches, are utilized for the synthesis of this compound and its analogues.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the formation of amines. masterorganicchemistry.com This pathway typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound analogues, a substituted phenylacetaldehyde (B1677652) or a related ketone can be reacted with ammonia (B1221849) or a primary amine, followed by reduction. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comgoogle.com The choice of reducing agent can be critical for achieving high yields and selectivity. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Borohydride NaBH₄ A versatile and common reducing agent.
Sodium Cyanoborohydride NaBH₃CN Selective for imines over ketones/aldehydes.

Amide Formation and Subsequent Reduction

Another robust strategy involves the formation of an amide bond followed by its reduction to the corresponding amine. libretexts.org This two-step process offers a high degree of control and is applicable to a wide range of substrates. youtube.com The amide is typically formed by reacting a carboxylic acid derivative, such as an acid chloride or an ester, with an appropriate amine. libretexts.orgmasterorganicchemistry.com The resulting amide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This method is particularly useful for constructing complex amines. youtube.com

Table 2: Key Steps in Amide Reduction Pathway

Step Reaction Reagents
1 Amide Formation Carboxylic acid derivative + Amine

C-C Coupling Reactions for Phenethyl-Phenyl Linkage

The formation of the biphenyl (B1667301) core, the linkage between the phenethyl and phenyl rings, is often achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, involving the reaction of an arylboronic acid or ester with an aryl halide in the presence of a palladium catalyst. mdpi.compsu.edugre.ac.uk This reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields. mdpi.com Other palladium-catalyzed reactions, such as the Stille coupling, which utilizes organotin reagents, can also be employed. mdpi.com Copper-mediated coupling reactions have also been explored for the formation of C-N bonds in related structures. acs.org

Table 3: Common Palladium Catalysts for C-C Coupling

Catalyst Name
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)
PdCl₂(PPh₃)₂ Bis(triphenylphosphine)palladium(II) chloride

Ring-Closure and Cyclization Strategies (e.g., Dieckmann Condensation for related structures)

Ring-closure and cyclization reactions are pivotal in constructing cyclic analogues of phenethylamines, particularly those incorporating a piperidine (B6355638) ring, which often serve as key intermediates. The Dieckmann condensation is a prominent intramolecular cyclization method used for this purpose. researchgate.netscispace.com This reaction involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester.

In the context of phenethylamine-related structures, the synthesis of N-(2-phenylethyl)-4-piperidone is a well-documented example. researchgate.netsciencemadness.org The process typically starts with the Michael addition of phenethylamine to two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate, to form a diester, N,N-bis(alkoxycarbonylethyl)phenethylamine. researchgate.netscispace.com This intermediate then undergoes Dieckmann cyclization in the presence of a strong base like sodium hydride or sodium metal in a suitable solvent like xylene or THF. researchgate.netscispace.comsciencemadness.org The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated to yield the target N-(2-phenylethyl)-4-piperidone. sioc-journal.cn

Aza-Michael Addition: Phenethylamine reacts with two molecules of methyl acrylate. scispace.com

Dieckmann Condensation: The resulting diester is treated with a base (e.g., sodium hydride) to induce ring closure. scispace.com

Hydrolysis & Decarboxylation: The cyclic product is treated with acid and heated to remove the ester group and yield the final piperidone. researchgate.net

This strategy has been successfully applied in the synthesis of various 1-substituted piperidin-4-one derivatives, highlighting its versatility. sioc-journal.cn While not a direct synthesis of this compound itself, this methodology is crucial for creating structurally related cyclic analogues and intermediates.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving stereochemical control is paramount when synthesizing chiral amines like this compound, as different enantiomers can exhibit distinct biological activities. Methodologies to obtain enantiomerically pure compounds include the use of chiral auxiliaries, enantioselective catalysis, and chromatographic separation.

Application of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. 1-Phenylethylamine (α-PEA), available in both (R) and (S) forms, is a widely used and inexpensive chiral auxiliary. thieme-connect.comnih.gov

It has been employed in the diastereoselective synthesis of various medicinal substances and natural products. nih.govmdpi.com For instance, a novel chiral auxiliary, {[(1S)-1-phenylethyl]amino}phenol, derived from (S)-(-)-1-phenylethylamine, was developed for the asymmetric synthesis of (R)-2-propyloctanoic acid. thieme-connect.comthieme-connect.com Although the diastereoselectivity of the key alkylation step was moderate (50–69% de), the desired diastereomer was readily purified to >99% de by recrystallization due to its favorable crystalline properties. thieme-connect.com

Chiral auxiliaries based on α-PEA have also been used in diastereoselective cyclization reactions to create chiral heterocyclic compounds, such as piperidin-2-ones and indole (B1671886) derivatives. mdpi.com The principle involves attaching the chiral auxiliary to the achiral substrate, performing a cyclization reaction where the auxiliary's stereocenter directs the formation of a new stereocenter on the ring, and then cleaving the auxiliary.

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Transition-Metal Catalysis: This strategy relies on chiral ligands that coordinate to a metal center, creating a chiral catalytic environment. This approach has been successful in a wide array of reactions. nih.gov For example, palladium catalysts complexed with chiral ferrocenylphosphine ligands have been used for the asymmetric Grignard cross-coupling to produce optically active allylsilanes. acs.org A newer concept involves using chiral hydrogen-bond donors that interact with the anion of a cationic transition-metal complex, inducing enantioselectivity through ion pairing and other non-covalent interactions. nih.gov This has been demonstrated in ruthenium-catalyzed reactions, achieving up to 99% enantiomeric excess (ee). nih.gov

Organocatalysis: This area uses small, chiral organic molecules as catalysts. For instance, chiral N-heterocyclic carbenes (NHCs), derived from aminoindanol (B8576300) or phenylalanine, have been shown to be effective catalysts for enantioselective intramolecular Stetter reactions, producing cyclic ketones with high yields and enantioselectivities (e.g., 92% ee). acs.org

These catalytic methods, while demonstrated on various substrates, provide powerful frameworks that could be adapted for the asymmetric synthesis of this compound or its precursors.

Chromatographic Chiral Separations

When a synthetic route produces a racemic mixture, chromatographic separation is often employed to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective technique.

For phenethylamines, CSPs based on cyclodextrins and their derivatives have proven particularly useful. nih.govbohrium.com Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with guest molecules. Enantioseparation occurs due to differences in the stability of the diastereomeric complexes formed between the cyclodextrin (B1172386) and each enantiomer of the analyte. nih.gov

One study reported the successful simultaneous separation of four phenethylamine enantiomers using an HPLC column permanently coated with methylated β-cyclodextrin. nih.gov This method avoided the need to add the costly cyclodextrin to the mobile phase. The separation was based on the formation of a ternary complex between the analyte, the methylated β-cyclodextrin, and the phenyl groups on the stationary phase surface. nih.govbohrium.com Other derivatized cyclodextrin and cyclofructan columns are also effective for the chiral separation of amines. researchgate.netchromforum.org

Table 1: Examples of Chiral Separation Conditions for Phenethylamines

Analyte(s)Chromatographic MethodChiral Selector / Stationary PhaseMobile PhaseKey FindingReference
Norepinephrine (B1679862), Epinephrine, Octopamine, SynephrineHPLCPhenyl column permanently pre-coated with methylated β-cyclodextrin0.1% (v/v) phosphoric acid solution containing 1 M NaClSuccessful simultaneous enantioseparation with stable column performance. nih.gov
Various PhenethylaminesMicroemulsion Electrokinetic ChromatographySulfated β-cyclodextrinOil-in-water microemulsion with ethyl acetate, SDS, 1-butanol, and phosphate (B84403) bufferEffective separation of enantiomers for impurity analysis. nih.gov
Various AnalytesOpen-tubular Liquid ChromatographyCarboxymethyl-β-cyclodextrin (as mobile phase additive)Aqueous mobile phase with cyclodextrinDemonstrated chiral separation with high resolution using cyclodextrins as mobile phase additives. researchgate.net

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of various reaction parameters, including temperature, solvent, catalyst, and reaction time.

For syntheses involving Dieckmann condensation to produce N-phenethyl-4-piperidone, careful control of conditions is essential. The reaction is reversible, and the cyclic β-keto ester product can undergo a retro-Dieckmann reaction, especially at elevated temperatures or during acidic work-up. researchgate.net High dilution techniques are often used to minimize intermolecular side reactions. researchgate.net One improved procedure for the synthesis of N-(2-phenylethyl)piperidin-4-one from phenethylamine and methyl acrylate involved optimizing the aza-Michael addition using boric acid as a catalyst in water, and the Dieckmann condensation using sodium hydride in THF, achieving yields of 92% and 85% for the respective steps. scispace.com

In another example, the reduction of phenylacetamide to phenethylamine was optimized. google.com Using a zinc borohydride/toluene system, the reaction temperature and time were varied. A temperature of 96°C for 4.5 hours gave a yield of 83.4%, whereas dropping the temperature to 50°C for 4 hours resulted in a yield of only 28.6%. google.com This demonstrates the significant impact of temperature on reaction efficiency.

Table 2: Optimization of Reaction Yields for Phenethylamine Synthesis Steps

ReactionSubstrateConditions VariedOptimal ConditionsResulting YieldReference
Aza-Michael AdditionPhenethylamine + Methyl AcrylateCatalyst, SolventBoric Acid, Water92% scispace.com
Dieckmann CondensationN,N-bis(methoxycarbonylethyl)phenethylamineBase, SolventNaH, THF85% scispace.com
Amide ReductionPhenylacetamideTemperature, Time96 °C, 4.5 h83.4% google.com

Impurity Profiling and Process-Related Impurity Identification in Synthetic Pathways

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. conicet.gov.ar These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products. conicet.gov.ar Identifying "route specific" impurities is crucial as it can provide a chemical signature of the manufacturing process used. nih.gov

In the synthesis of complex molecules like fentanyl, which shares the N-phenethylpiperidine core with analogues discussed here, impurity profiling is well-studied. Different synthetic routes (e.g., Siegfried vs. Dieckmann-based methods) produce distinct impurity profiles. researchgate.net For example, impurities can be carried through the synthesis from starting materials or formed as side products. researchgate.net

Modern analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS), are indispensable tools for impurity profiling. indocoanalyticalsolutions.com These methods allow for the detection and structural elucidation of trace-level impurities. Once an unknown impurity is detected, it can be isolated using techniques like preparative chromatography and then fully characterized by spectroscopic methods such as NMR and FTIR. indocoanalyticalsolutions.com This detailed understanding of impurity formation is essential for optimizing reaction conditions to minimize their formation and ensure the purity and safety of the final compound. mt.com

Theoretical and Computational Investigations of 2 4 Phenethyl Phenyl Ethylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the molecular and electronic structures of molecules. nih.gov In DFT, the electronic energy of a system is determined from its electron density. For molecules in the phenethylamine (B48288) family, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. nih.govsigmaaldrich.com

Investigations on related molecules like 2-(4-fluoro-phenyl)-ethylamine (4-FPEA) utilize DFT to interpret experimental spectra and confirm the presence of different conformers. rsc.org The choice of basis set, which describes the atomic orbitals, is crucial for accuracy. For phenethylamines, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to provide a good description of the electronic structure, including polarization and diffuse functions that are important for non-covalent interactions. nih.govresearchgate.net For 2-(4-phenethyl-phenyl)-ethylamine, DFT would be the primary method to predict its stable conformations, electronic properties like HOMO-LUMO gap, and to simulate its infrared spectrum.

Table 1: Common DFT Functionals and Basis Sets for Phenethylamine Analysis

FunctionalBasis SetTypical Application
B3LYP6-31G(d)Geometry Optimization, Vibrational Frequencies
B3LYP6-311+G(d,p)More accurate energy calculations, analysis of weak interactions
M06-2X6-311++G(d,p)Excellent for non-covalent interactions, conformational analysis
CAM-B3LYP6-31G(d,p)Time-Dependent DFT (TD-DFT) for electronic excitation energies

This table is illustrative of methods commonly applied to similar molecules.

Ab Initio and Semi-Empirical Methods

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), were the precursors to DFT and are still valuable. researchgate.net HF methods provide a foundational understanding but neglect electron correlation, often leading to inaccuracies. MP2 includes electron correlation and offers higher accuracy, which is particularly important for studying the subtle non-covalent interactions that govern the conformation of flexible molecules like phenethylamines. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data, are much faster but less accurate than DFT or ab initio methods. While less common for detailed conformational analysis today, they can be useful for preliminary scans of the potential energy surface of large molecules before employing more rigorous methods.

Conformational Analysis and Energy Minima

Torsional Potential and Rotational Barriers

The flexibility of the ethylamine (B1201723) side chain is the primary determinant of the conformational landscape of phenethylamines. The key dihedral angles are τ1 (Car-Car-Cα-Cβ) and τ2 (Car-Cα-Cβ-N). For the parent phenethylamine, studies have identified two main types of conformations: gauche, where the ethylamine side chain is folded back towards the phenyl ring, and anti, where it is extended away from it. rsc.org

A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, can map out the conformational landscape. nih.gov This analysis reveals the low-energy conformers as valleys on the surface and the rotational barriers between them as peaks. For this compound, additional rotations exist around the bonds connecting the two phenyl rings, leading to a more complex PES. The barriers to rotation determine the rate of interconversion between conformers at a given temperature.

Table 2: Defining Dihedral Angles and Expected Conformations for a Phenethylamine Moiety

ConformationTypical Dihedral Angle (Car-Cα-Cβ-N)Description
gauche~ ±60°Amine group is oriented towards the phenyl ring.
anti~ 180°Amine group is oriented away from the phenyl ring.

This table illustrates the fundamental conformations based on studies of analogous molecules. rsc.org

Intramolecular Interactions and Hydrogen Bonding

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. In phenethylamines, the gauche conformers are often stabilized by a weak, non-classical hydrogen bond between an N-H bond of the amino group and the π-electron cloud of the aromatic ring (N-H···π interaction). researchgate.net This attractive interaction can lower the energy of the gauche form relative to the anti form, where this interaction is absent.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. mdpi.com It is calculated from the total electron density and is mapped onto the molecular surface. researchgate.net The MEP is invaluable for predicting how a molecule will interact with other molecules, such as receptors or solvents, and for understanding its chemical reactivity. chemrxiv.orgimist.ma

Different colors on the MEP map represent different values of the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms (like the nitrogen in the amine group). researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential, often corresponding to the nonpolar parts of the molecule, like the carbon framework of the phenyl rings.

For this compound, an MEP map would show a region of strong negative potential (red) around the lone pair of the nitrogen atom, making it a primary site for protonation and hydrogen bonding. The aromatic rings would likely show a slightly negative potential above and below the plane of the rings due to the π-electrons, while the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. ossila.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. acs.org

For a comprehensive analysis of this compound, the HOMO and LUMO energy levels would need to be calculated using quantum chemical methods. This would provide the HOMO-LUMO gap value, offering insights into the molecule's potential reactivity. The distribution of these orbitals would further indicate the likely sites for electrophilic and nucleophilic attack.

Currently, there are no published studies detailing the FMO analysis and the specific HOMO-LUMO gap for this compound.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions within a molecule. researchgate.net It provides a localized picture of electron density, corresponding to the classic Lewis structure of bonds and lone pairs. NBO analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the energetic significance of these delocalization effects.

A thorough NBO analysis of this compound would reveal the nature of its chemical bonds, the hybridization of its atoms, and the extent of electron delocalization across the phenethyl and phenyl-ethylamine moieties. This would provide valuable information on the molecule's electronic structure and stability.

Specific NBO analysis data for this compound, including charge delocalization and hyperconjugative interactions, has not been reported in the available scientific literature.

Chemical Activity Descriptors and Reactivity Prediction

A range of chemical reactivity descriptors can be derived from the energies of the frontier molecular orbitals. These global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity. mdpi.com

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are generally harder and less reactive.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Calculating these descriptors for this compound would allow for predictions about its chemical behavior and stability.

As with the other computational analyses, specific values for these chemical activity descriptors for this compound are not available in the current body of scientific research.

Biochemical Interactions and Molecular Mechanisms in Vitro and Non Clinical

Identification of Molecular Targets and Binding Partners

Identifying the specific proteins and macromolecules that a small molecule interacts with is a critical first step in elucidating its mechanism of action. Affinity-based proteomics and interaction profiling are two major strategies employed for this purpose.

Affinity-based proteomics utilizes the binding affinity between a small molecule and its protein target to isolate and identify the interacting partners from a complex biological mixture, such as a cell lysate. bioms.senih.gov These methods can provide direct evidence of physical binding.

Photoaffinity labeling (PAL) is a powerful technique to covalently link a ligand to its binding partner upon photoactivation. nih.gov This method involves chemically modifying the ligand of interest (or a close analog) to include a photoreactive group, such as an arylazide or a benzophenone. mdpi.com This modified probe is incubated with a biological sample, and upon exposure to UV light, the photoreactive group forms a highly reactive species that creates a covalent bond with amino acid residues in the immediate vicinity, i.e., within the binding pocket of the target protein. nih.govnih.gov The covalently labeled proteins can then be identified using techniques like mass spectrometry.

While no specific photoaffinity labeling studies have been published for 2-(4-phenethyl-phenyl)-ethylamine, this technique has been successfully applied to other phenethylamine-based ligands to identify their receptors. For instance, photoreactive derivatives of the A₂A adenosine (B11128) receptor agonist CGS 21680, which contains a phenethylamine (B48288) moiety, have been used to elucidate the structure and function of this receptor. mdpi.com Similarly, photoaffinity labeling helped determine the molecular weight of sigma receptor subtypes, for which various phenethylamines are known ligands. sigmaaldrich.comsigmaaldrich.com

A study utilizing 2-[2-(4-azido-3-[¹²⁵I]-iodophenyl)ethylamino]adenosine ([¹²⁵I]AzPE), a photoaffinity label derived from a phenethylamine-containing adenosine agonist, successfully identified the A₂a adenosine receptor as a 42 kDa polypeptide in rat brain tissue. nih.gov

Table 1: Illustrative Data from Photoaffinity Labeling of a Phenethylamine-Related Compound This table presents findings for a related compound to illustrate the data generated from such experiments.

Photoaffinity Probe Target Tissue Identified Protein Molecular Weight (kDa) Reference
¹²⁵I-PAPA-APEC¹ Bovine Striatal Membranes A₂ Adenosine Receptor 45 nih.gov

¹ 2-[4-(2-[2-[(4-aminophenyl)methylcarbonylamino]ethylaminocarbonyl]-ethyl)phenyl]ethylamino-5'-N-ethylcarboxamidoadenosine ² 2-[2-(4-azido-3-iodophenyl)ethylamino]adenosine

Drug Affinity Responsive Target Stability (DARTS) is a method for identifying the protein targets of a small molecule that does not require chemical modification of the compound. nih.govnih.gov The principle is that the binding of a small molecule to its target protein often increases the protein's thermodynamic stability, making it more resistant to degradation by proteases. nih.govspringernature.com

In a typical DARTS experiment, cell lysate is divided into aliquots and incubated with either the compound of interest or a vehicle control. A protease, such as pronase or thermolysin, is then added to digest the proteins. nih.govresearchgate.net Proteins that are stabilized by binding to the compound will be less readily digested. The resulting protein fragments are then separated by SDS-PAGE, and differences in the banding patterns between the treated and control samples are analyzed. researchgate.net Protein bands that are more prominent in the compound-treated lane are excised and identified using mass spectrometry. nih.gov Although DARTS has been widely used to identify novel targets for various small molecules, no studies have been published to date that apply this technique to this compound. springernature.comresearchgate.net

This set of approaches focuses on characterizing the binding of a ligand to known or suspected targets, such as receptors or enzymes, often to determine affinity and selectivity.

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. Competitive binding assays are a common format, where the compound of interest is tested for its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This can be converted to an inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor.

Studies on compounds structurally related to this compound have demonstrated their interaction with various receptors. For example, derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) were synthesized and evaluated for their affinity and selectivity for dopamine (B1211576) D₁ and D₂ receptors using radioligand competition assays with [³H]SCH 23390 (D₁ selective) and [³H]spiperone (D₂ selective). nih.gov These studies showed that modifying the amine group with alkylphenyl substituents could significantly increase affinity for the D₂ subtype. nih.gov Similarly, a series of 4'-aryl-substituted 2,5-dimethoxyphenethylamines were assessed for their binding affinity at the rat 5-HT₂A serotonin (B10506) receptor, revealing that bulky substituents at the 4''-position of the appended aryl ring were well-tolerated. psu.eduresearchgate.net

Table 2: Receptor Binding Affinities (Kᵢ) for Representative Phenethylamine Analogs This table presents findings for related compounds to illustrate the data generated from receptor binding assays. Lower Kᵢ values indicate higher binding affinity.

Compound Receptor Kᵢ (nM) Reference
2-[2,5-Dimethoxy-4-(4-butylphenyl)phenyl]ethylamine (5i) Rat 5-HT₂A 32 psu.edu
2-[2,5-Dimethoxy-4-(biphenyl-4-yl)phenyl]ethylamine (5k) Rat 5-HT₂A 33 psu.edu
N-n-propyl-N-(2-phenylethyl)-2-(4-chloro-3-hydroxyphenyl)ethylamine (18b) Rat Dopamine D₂ 29 nih.gov

Many phenethylamine derivatives are known to interact with enzymes, either as substrates or inhibitors. Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. The potency of an inhibitor is typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ value (the inhibition constant). acs.org

For example, various phenethylamine derivatives have been evaluated as inhibitors of enzymes relevant to the central nervous system and other physiological processes. Studies have identified 2,4-disubstituted pyrimidines bearing a phenethylamine tail as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). acs.org Other research has shown that N-phenethyl-quinazolin-4-yl-amines can act as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. mdpi.com These assays are crucial for determining a compound's potential to modulate specific enzymatic pathways. nrfhh.com

Table 3: Enzyme Inhibition Data for Representative Phenethylamine Analogs This table presents findings for related compounds to illustrate the data generated from enzyme inhibition assays.

Compound Target Enzyme Inhibition Potency (Kᵢ) Reference
N-(3-Fluorobenzyl)-2-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]ethylamine (6) Rat nNOS 8.7 µM acs.org
N-(3-Fluorobenzyl)-3-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]propan-1-amine (8) Rat nNOS 0.088 µM acs.org
N-Phenethyl-quinazolin-4-amine M. tuberculosis Cytochrome bd oxidase IC₅₀ = 0.50 µM mdpi.com

Ligand-Target Interaction Profiling

Mechanistic Studies of Molecular Interaction

Phenethylamine and its derivatives are a class of compounds known for their wide-ranging interactions with biological systems. Their mechanisms of action are primarily rooted in their structural similarity to endogenous monoamine neurotransmitters, allowing them to engage with a variety of enzymes and receptors.

Phenethylamine derivatives have been shown to interact with key enzymes, notably monoamine oxidase (MAO) and components of the mitochondrial electron transport chain.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. mdpi.com There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. mdpi.com Certain phenethylamine derivatives act as inhibitors of these enzymes. For instance, 4-aminophenethylamine derivatives have been found to be selective inhibitors of the MAO-A isoform in vitro. nih.gov The compound 4-dimethylaminophenethylamine (4-DMAPEA), which lacks an α-methyl side chain, was identified as a nonselective and reversible MAO inhibitor. uchile.cl The presence and stereochemistry of an α-methyl group on the side chain can be critical in determining the potency and selectivity of MAO inhibition among these compounds. uchile.cl

Mitochondrial Complex Inhibition: Studies on related structures, such as β-phenethylamine (β-PEA), indicate a capacity to inhibit mitochondrial complexes. β-PEA has been shown to inhibit mitochondrial complex-I and, to a lesser extent, complex-III. researchgate.netnih.gov This inhibition is a significant contributor to oxidative stress, as it promotes the generation of reactive oxygen species. researchgate.netneurosci.cnresearchgate.net The mechanism is believed to be similar to that of known parkinsonian neurotoxins like MPTP and rotenone, which also target mitochondrial complex-I. researchgate.netneurosci.cnnih.gov This interaction highlights a direct molecular effect that can disrupt cellular energy metabolism and redox balance. nih.gov

Table 1: Enzyme Inhibition by Phenethylamine Derivatives
CompoundEnzyme TargetInhibition ProfileReference
4-Aminophenethylamine DerivativesMonoamine Oxidase A (MAO-A)Selective inhibitors nih.gov
4-Dimethylaminophenethylamine (4-DMAPEA)MAO-A and MAO-BNonselective, reversible inhibitor uchile.cl
β-Phenethylamine (β-PEA)Mitochondrial Complex-IInhibitor neurosci.cnresearchgate.netnih.gov
β-Phenethylamine (β-PEA)Mitochondrial Complex-IIIInhibitor researchgate.netnih.gov

The phenethylamine scaffold is a versatile pharmacophore that interacts with a broad spectrum of G-protein coupled receptors (GPCRs), including trace amine-associated receptors, adrenergic receptors, and serotonin (5-HT) receptors. mdpi.comnih.gov

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1, a receptor that modulates monoaminergic neurotransmission. wikipedia.orgwikipedia.org Structure-activity relationship studies of substituted phenethylamines at human TAAR1 reveal that substituents at the C2 position of the phenyl ring generally confer higher potency than those at the C4 position. wikipedia.org For example, 2-chloro-β-PEA and 2-fluoro-β-PEA are among the most potent agonists in this series. wikipedia.org In contrast, an α-methyl substitution on the ethylamine (B1201723) side chain, as seen in amphetamine, reduces potency compared to β-phenethylamine. wikipedia.org

Adrenergic Receptors: Phenethylamine derivatives are ligands for both α- and β-adrenergic receptors. nih.gov The core structure is found in endogenous catecholamines like norepinephrine (B1679862) and epinephrine, which are potent activators of these receptors. mdpi.com Synthetic derivatives show a range of affinities. For example, certain 4-alkoxy-3,5-dimethoxy-phenethylamines bind to α2A receptors in the micromolar range, with some showing moderate affinity (Ki = 450 nM). frontiersin.org The interaction with β-adrenergic receptors is also well-documented, with various derivatives developed as agonists and antagonists for therapeutic applications. mdpi.comnih.gov

5-HT Receptors: The serotonin receptor family, particularly the 5-HT2 subtypes (5-HT2A, 5-HT2B, 5-HT2C), are major targets for phenethylamines. mdpi.com Many psychedelic phenethylamines exert their effects primarily through agonism at the 5-HT2A receptor. frontiersin.org The affinity and functional activity depend heavily on the substitution pattern on the phenyl ring. nih.gov For instance, 2,5-dimethoxy-substituted phenethylamines often show high affinity for 5-HT2A/2C receptors. mdpi.com Studies on 2-(2,5-dimethoxy-4-substituted phenyl)ethylamines (2C series) show that they can act as antagonists or partial agonists at the 5-HT2A receptor, depending on the substituent at the 4-position. uchile.cl The relative antagonist potency at the 5-HT2A receptor for this series was found to be 2C-I > 2C-B > 2C-D > 2C-H. uchile.cl

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamine Derivatives
Compound/Derivative ClassTAAR1 (rat)α2A-Adrenergic5-HT2A5-HT2CReference
DFM (a 3,4,5-substituted phenethylamine)110 nM1,200 - 3,700 nM (range for class)150 - 12,000 nM (range for class)290 - 5,700 nM (range for class) frontiersin.org
TFM (a 3,4,5-substituted phenethylamine)910 nM450 nM150 - 12,000 nM (range for class)290 nM frontiersin.org
2-(4-Fluoro-3-hydroxyphenyl)ethylamine--~2x lower affinity than Dopamine- nih.gov
N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine--High affinity and selectivity for D-2 like sites- nih.gov
2-(4-Aryl-2,5-dimethoxyphenyl)ethylamines (general)--Generally low affinity, but some derivatives (e.g., 4''-butyl) show Ki of 32 nM- psu.edu

The interaction of a ligand with its receptor induces conformational changes in the protein, which is fundamental to signal transduction. Studies using conformationally restricted phenethylamine analogs have provided insights into the bound state. For example, research on 1-aminomethylbenzocycloalkanes, which are rigid phenethylamine derivatives, supports the hypothesis that the ethylamine side chain binds to the 5-HT2A receptor in an out-of-the-plane conformation. mdpi.com This specific binding orientation is crucial for the observed high potency against the 5-HT2A receptor, illustrating how ligand binding can stabilize a particular receptor conformation. mdpi.com

Investigation of In Vitro Biochemical Pathways Modulation (focus on direct molecular effects)

The binding of phenethylamine derivatives to their molecular targets initiates cascades of downstream biochemical events.

A primary direct molecular effect is the modulation of second messenger systems following receptor activation. For instance, the activation of the 5-HT2A receptor by agonist ligands is known to stimulate specific downstream signaling cascades. frontiersin.org Functional and regulatory evaluations have shown that the binding affinity of phenethylamine derivatives for the 5-HT2A receptor correlates with the activation of extracellular signal-regulated kinases (ERKs) and receptor endocytosis. nih.govresearchgate.net

Furthermore, the inhibition of mitochondrial complex-I by β-phenethylamine represents a direct modulation of a critical biochemical pathway. researchgate.netnih.gov This inhibition leads to impaired electron transport, reduced ATP synthesis, and a significant increase in the production of hydroxyl radicals, a highly reactive oxygen species. neurosci.cnnih.gov This cascade demonstrates a direct link between a molecular interaction (enzyme inhibition) and the modulation of a fundamental cellular process (energy metabolism and redox homeostasis). nih.gov

Structure Activity Relationship Sar Studies for 2 4 Phenethyl Phenyl Ethylamine Derivatives Non Clinical Focus

Design and Synthesis of Analogue Libraries for SAR Elucidation

The systematic investigation of SAR for 2-(4-phenethyl-phenyl)-ethylamine derivatives necessitates the creation of analogue libraries. These libraries are collections of structurally related compounds where specific parts of the parent molecule are methodically varied. The synthesis of these libraries often involves multi-step reaction sequences that allow for the introduction of diverse chemical groups at key positions.

A common synthetic strategy begins with a suitable starting material, such as a substituted phenethylamine (B48288) or a related precursor, which then undergoes a series of chemical transformations. For instance, the synthesis of N-phenethyl-quinazolin-4-yl-amines involves the reaction of 4-chloroquinazoline (B184009) with various 2-phenylethylamine derivatives. nih.gov This approach allows for the introduction of different substituents on the phenethyl portion of the molecule. Similarly, the synthesis of 2,4-disubstituted arylthiazoles has been achieved through methods like the Hantzsch condensation and Suzuki-Miyaura cross-coupling reactions, enabling the creation of a diverse set of analogues. nih.gov

The design of these libraries is guided by the desire to probe the effects of various structural features, such as the substitution pattern on the aromatic rings, modifications to the ethylamine (B1201723) side chain, and alterations to the linking moieties. By creating and evaluating these focused libraries, researchers can systematically map the chemical space around the parent compound and identify key structural determinants for molecular interactions.

Positional and Substituent Effects on Molecular Interactions

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the molecule. These effects are typically explored by systematically altering different parts of the molecular scaffold.

Substituents on the aromatic rings of this compound and related phenethylamine derivatives can significantly modulate their interactions with biological targets. The electronic and steric properties of these substituents play a critical role. libretexts.org

Halogens: The introduction of halogen atoms, such as fluorine, chlorine, or bromine, can influence activity through a combination of electronic and steric effects. For example, in a series of N-phenethylnormetazocine derivatives, an ortho-fluoro substituent in the N-phenethyl ring resulted in a compound with subnanomolar potency at the mu-opioid receptor (MOR), demonstrating a significant increase in potency compared to the unsubstituted analog. nih.gov The conformational effects of fluorination have also been studied, revealing that para-fluorination can alter the energetic ordering of different conformers of 2-phenylethylamine. rsc.org

Alkyl Groups: Alkyl groups, such as methyl or tert-butyl, are often introduced to probe the steric requirements of the binding site. In a study of N-phenethyl-quinazolin-4-yl-amines, the introduction of a tert-butyl group at the para-position of the phenethyl ring was explored. nih.gov For some phenethylamine derivatives, the presence of an alkyl group at the para position of the phenyl ring was found to maintain or enhance affinity for certain receptors. biomolther.org

Alkoxy Groups: Alkoxy groups, like methoxy (B1213986), can influence activity through their ability to donate electrons and participate in hydrogen bonding. A methoxy group at the para-position of the phenethyl ring in N-phenethyl-quinazolin-4-yl-amines has been investigated. nih.gov However, in some cases, the introduction of an alkoxy group can decrease affinity for a particular target. biomolther.org

The following table summarizes the effects of various aromatic ring substitutions on the activity of phenethylamine derivatives based on findings from different studies.

Substituent Type Position Observed Effect on Activity Reference Compound Class Citation
FluoroorthoIncreased potencyN-phenethylnormetazocine nih.gov
tert-ButylparaInvestigated for steric effectsN-phenethyl-quinazolin-4-yl-amine nih.gov
MethoxyparaInvestigated for electronic/H-bonding effectsN-phenethyl-quinazolin-4-yl-amine nih.gov
Alkyl/HalogenparaMaintained or enhanced affinityPhenethylamine derivatives biomolther.org
Alkoxy/NitroparaDecreased affinityPhenethylamine derivatives biomolther.org

The ethylamine side chain is a critical component of the this compound scaffold, and modifications to this chain can have profound effects on molecular interactions.

N-Substitution: The nature of the substituent on the nitrogen atom is a key determinant of activity. Increasing the bulk of the N-substituent can modulate receptor selectivity. pharmacy180.com For instance, in a series of 1-alkyl-2-phenylethylamine derivatives, the alkyl group on the nitrogen played a significant role in receptor affinity. nih.gov

α-Carbon Substitution: The introduction of a methyl or ethyl group on the α-carbon of the ethylamine side chain can reduce direct receptor agonist activity. pharmacy180.com However, this modification can also increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). pharmacy180.com

β-Carbon Substitution: The presence of a hydroxyl group on the β-carbon, with the correct stereochemistry, is often important for maximal activity at certain adrenergic receptors. pharmacy180.com

Chain Length: The two-carbon separation between the aromatic ring and the amino group is generally considered optimal for potent direct-acting agonists. pharmacy180.comramauniversity.ac.in Altering this chain length, for example, to a phenylpropylamine, can lead to a loss of potency at certain receptors. nih.gov In a series of indole-2-carboxamides, a two-carbon linkage between the phenyl ring and the amide bond was found to be necessary for allosteric activity. nih.gov

The table below provides examples of ethylamine side chain modifications and their observed effects.

Modification Effect on Activity Compound Class Citation
Increased N-substituent bulkModulated receptor selectivityPhenethylamines pharmacy180.com
α-Methyl/Ethyl substitutionReduced direct agonist activity, increased duration of actionPhenylethylamines pharmacy180.com
β-Hydroxyl groupOften crucial for maximal activityPhenylethylamines pharmacy180.com
Increased chain length (propyl)Loss of potencyN-phenethylnormetazocine derivatives nih.gov
Shortened chain length (one carbon)Loss of allosteryIndole-2-carboxamides nih.gov

Stereochemical Influences on Molecular Recognition

Stereochemistry plays a pivotal role in the molecular recognition of this compound derivatives. The three-dimensional arrangement of atoms can dramatically affect how a molecule fits into a chiral binding site, such as those found in receptors and enzymes.

The introduction of a chiral center, for instance by substitution on the α-carbon of the ethylamine side chain, results in enantiomers that can exhibit different biological activities. pharmacy180.com For example, in a study of 1-alkyl-2-phenylethylamine derivatives, the (-)-enantiomers of certain compounds showed potent and selective affinity for the sigma-1 receptor. nih.gov

Docking studies of some β-phenethylamine derivatives have shown that different stereoisomers can adopt distinct binding poses within a receptor. For instance, the (S)-form of one compound was found to be more stable than the (R)-form when docked into the human dopamine (B1211576) transporter (hDAT). researchgate.net This highlights the importance of stereochemistry in achieving a stable and favorable interaction with the target protein.

The resolution of racemic mixtures to isolate individual enantiomers is therefore a critical step in SAR studies. Methods such as dielectrically controlled resolution using a single resolving agent have been developed for the practical separation of enantiomers of compounds like 1-phenyl-2-(4-methylphenyl)ethylamine. researchgate.net This allows for the evaluation of the biological activity of each enantiomer separately, providing a clearer understanding of the stereochemical requirements for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can be valuable tools for predicting the activity of new, unsynthesized analogs and for gaining insights into the structural features that are important for activity.

For phenethylamines, QSAR models have been developed to discriminate between agonists and antagonists and to predict their activities. nih.gov These models often employ molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. Support Vector Machines (SVM) have been successfully used to build both SAR and QSAR models for phenethylamines, showing good predictive accuracy. nih.gov

In the context of this compound derivatives, QSAR models could be developed by:

Generating a dataset: A series of analogs with known biological activities would be required.

Calculating molecular descriptors: A wide range of descriptors would be calculated for each analog, capturing their structural and physicochemical properties.

Model development and validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like SVM, would be used to build the QSAR model. The model's predictive power would then be rigorously validated using techniques like cross-validation and external test sets. nih.govmdpi.com

QSAR studies on related (thio)urea derivatives of phenylethylamines have suggested that properties like ionization potential and the energy of the highest occupied molecular orbital (E_HOMO) can be correlated with cytotoxic activity. researchgate.net Such models can provide valuable guidance for the design of new this compound derivatives with desired biological profiles.

Development of Predictive Models for Molecular Interaction

In modern drug discovery, predictive computational models are indispensable for forecasting the biological activity of novel molecules, thereby prioritizing synthetic efforts. For derivatives of this compound, which are part of a class of compounds known as biogenic amines or trace amines, these models are crucial for understanding their interactions with receptors like TAAR1. mdpi.comnih.govvu.lt

The development of these models is an iterative process. It begins with a dataset of existing compounds with known biological activities. Researchers then use this data to create mathematical models that connect specific structural features to the observed activity. These models can highlight the importance of certain molecular properties, such as hydrophobicity, steric bulk, and electronic distribution, in governing the binding affinity of a ligand to its receptor. nih.govmdpi.com

For instance, a model might reveal that the phenethyl group is a critical pharmacophoric element and that its specific orientation within a receptor's binding pocket significantly impacts potency. nih.gov The insights from these predictive models then guide the synthesis of new derivatives. These newly created compounds are biologically tested, and the results are fed back into the model to refine and improve its predictive accuracy. This synergistic cycle of computational modeling, chemical synthesis, and biological validation accelerates the discovery of compounds with desired interaction profiles. nih.gov

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical correlations between the chemical structure of a compound and its biological effect. Both ligand-based and structure-based QSAR methodologies have been instrumental in analyzing the SAR of this compound derivatives. mdpi.commdpi.com

Ligand-Based QSAR

Ligand-based QSAR is employed when the three-dimensional structure of the biological target is not known. These models are built exclusively from the structural information of a series of compounds (ligands) with known activities. mdpi.com For the this compound chemical family, these studies help to identify the key physicochemical properties that drive biological activity. acs.org

The process involves calculating various molecular descriptors for each compound, such as lipophilicity (LogP), polar surface area (PSA), and electronic properties (e.g., HOMO/LUMO energies). beilstein-journals.orgresearchgate.net Statistical techniques, including multiple linear regression or machine learning algorithms, are then used to generate a QSAR equation. acs.orguninsubria.it A hypothetical QSAR study on a set of this compound analogs might reveal that increased hydrophobicity of a substituent on one of the phenyl rings is positively correlated with binding affinity, while the addition of a bulky group on the ethylamine side chain is detrimental.

Table 1: Illustrative Ligand-Based QSAR Data for Hypothetical this compound Analogs

This table presents a hypothetical dataset to illustrate the principles of ligand-based QSAR. The data shows how variations in substituents (R1, R2) on the core structure could influence physicochemical descriptors and, consequently, the biological activity (pIC50).

Compound ID R1 Substituent (on Phenethyl Ring) R2 Substituent (on Phenyl Ring) ClogP (Lipophilicity) PSA (Polar Surface Area) pIC50 (Activity)
Analog-1HH5.126.06.5
Analog-24-ClH5.826.07.1
Analog-34-OCH3H5.035.26.3
Analog-4H4-F5.326.06.8
Analog-5H4-OH5.046.26.1
Analog-64-Cl4-F6.026.07.5

Structure-Based QSAR

When the 3D structure of the target protein is available, either through X-ray crystallography or homology modeling, structure-based QSAR methods can be used. rsc.orgresearchgate.net These powerful techniques utilize information from the protein-ligand complex to understand binding at an atomic level. Molecular docking and molecular dynamics simulations are key tools in this approach. nih.gov

In the case of this compound derivatives targeting a receptor like TAAR1, docking studies can predict the most likely binding pose of the ligand in the receptor's active site. nih.govrsc.org These simulations can reveal critical interactions, such as hydrogen bonds with polar amino acid residues (e.g., Aspartic Acid), π-π stacking with aromatic residues (e.g., Phenylalanine), and hydrophobic interactions within specific pockets of the binding site. mdpi.comnih.gov For example, a docking study might show that the terminal amine of the ethylamine chain forms a crucial salt bridge with a conserved aspartic acid residue (Asp103 in hTAAR1), a common feature for biogenic amine receptor activation. mdpi.com This knowledge allows medicinal chemists to rationally design new derivatives with modifications that enhance these favorable interactions, leading to compounds with higher potency and selectivity. nih.gov

Table 2: Illustrative Key Interactions from a Structure-Based Study of a this compound Analog

This table provides a hypothetical summary of key interactions identified from a molecular docking study of an analog within a receptor active site, illustrating the type of information gained from structure-based design.

Ligand Moiety Interacting Residue Interaction Type Significance
Terminal Amine (-NH2)Aspartic Acid (D103)Hydrogen Bond / Salt BridgeEssential for anchoring the ligand and receptor activation.
Phenethyl RingPhenylalanine (F268)π-π StackingContributes to binding affinity through aromatic interactions.
Ethyl LinkerValine (V184), Isoleucine (I104)Hydrophobic InteractionOrients the ligand within a hydrophobic pocket.
Phenyl RingPhenylalanine (F195)π-π StackingFurther stabilizes the ligand in the binding site.

Analytical Research Methods for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of phenethylamine (B48288) derivatives, providing high-resolution separation of the target compound from impurities and related substances.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like phenethylamines. umich.edu When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification based on the mass-to-charge ratio of fragmented ions. umich.edunih.gov For phenethylamine analysis, GC-MS is a preferred method for confirming the identity of a substance. oup.com The electron impact (EI) mass spectra of phenethylamines often show characteristic fragmentation patterns, although some isomers may produce similar spectra, necessitating careful analysis of retention times and, in some cases, chemical derivatization to improve separation and provide more specific structural information. oup.com

Derivatization, for instance with reagents like pentafluoropropionyl anhydride (B1165640) (PFPA), can enhance the volatility and chromatographic resolution of phenethylamines and their derivatives, leading to more distinct mass spectra that allow for the differentiation of regioisomeric amines. oup.comnih.gov The use of capillary columns, such as those with a 5% phenylmethyl silicone gum phase, is common for the separation of these compounds. oup.comscielo.br

Table 1: Illustrative GC-MS Data for a Phenethylamine Derivative

Parameter Example Value
GC Column 5% Phenylmethyl Silicone (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium
MS Ionization Electron Impact (EI, 70 eV)
Key Mass Fragments (m/z) Example: 91 (tropylium ion), 134, 149, [M]+

Note: This table is illustrative and does not represent actual data for "2-(4-Phenethyl-phenyl)-ethylamine" due to the lack of publicly available specific data.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. oup.com When coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective method for both quantification and structural confirmation. nih.govnih.gov

For phenethylamine analysis, reversed-phase HPLC is commonly employed, using columns such as an ODS (octadecylsilane) column. oup.comnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) to achieve optimal separation. oup.comnih.gov LC coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the analysis of underivatized phenethylamines, providing data on the protonated molecular ion and characteristic fragment ions. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS is an exceptionally powerful tool for the trace-level detection and quantification of substances in complex matrices. This technique is particularly valuable in the analysis of designer drugs and their metabolites. nih.gov The high resolution and sensitivity of UHPLC-MS/MS make it ideal for differentiating between closely related phenethylamine isomers and for characterizing unknown compounds. sciex.com

Table 2: Illustrative LC-MS/MS Parameters for Phenethylamine Analysis

Parameter Example Setting
UHPLC Column C18 (e.g., 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transition (SRM) [M+H]+ → Fragment 1, [M+H]+ → Fragment 2

Note: This table is illustrative and does not represent actual data for "this compound" due to the lack of publicly available specific data.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic compounds. nih.gov ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. nih.govbeilstein-journals.org

For a compound like "this compound", ¹H NMR would be expected to show distinct signals for the aromatic protons on the two phenyl rings, as well as signals for the ethylamine (B1201723) and phenethyl bridge protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons. rsc.org Similarly, the ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom, allowing for the complete mapping of the carbon framework. nih.govnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) ~ 7.1-7.3 Multiplet
Aromatic (C₆H₄) ~ 7.0-7.2 Multiplet
Methylene (Ar-CH₂-CH₂-Ar) ~ 2.9 Singlet/Multiplet
Methylene (Ar-CH₂-CH₂-N) ~ 2.8 Triplet
Methylene (CH₂-NH₂) ~ 3.0 Triplet
Amine (NH₂) Variable Singlet (broad)

Note: These are predicted values based on general principles of NMR spectroscopy and may not reflect the exact experimental values.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic (quaternary) ~ 135-142
Aromatic (CH) ~ 125-130
Methylene (Ar-CH₂-CH₂-Ar) ~ 37-38
Methylene (Ar-CH₂-CH₂-N) ~ 35
Methylene (CH₂-NH₂) ~ 42

Note: These are predicted values based on general principles of NMR spectroscopy and may not reflect the exact experimental values.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds and functional groups. nih.gov The vapor-phase FTIR spectra can be particularly useful for differentiating isomers. ies.gov.pl

In the IR spectrum of "this compound", one would expect to see characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic rings and alkyl chains, and C=C bonds of the aromatic rings.

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Primary Amine N-H Stretch 3300-3500 (two bands)
Primary Amine N-H Bend 1590-1650
Aromatic Ring C-H Stretch 3000-3100
Alkyl Chain C-H Stretch 2850-2960
Aromatic Ring C=C Stretch 1450-1600

Note: This table presents typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for characterizing compounds containing chromophores. Phenethylamine and its derivatives absorb ultraviolet light due to the presence of the phenyl ring. For instance, β-phenylethylamine (PEA), the core structure of the target compound, exhibits two absorption peaks in aqueous solution: a smaller peak around 210 nm and a larger one near 258 nm. researchgate.net The absorption spectrum of PEA shows a red shift at the smaller absorption peak as the concentration increases, while the peak at 258 nm remains unchanged. researchgate.net

For this compound, the presence of a second phenyl ring attached via an ethyl group to the primary phenyl ring is expected to create a more complex UV-Vis spectrum. The extended conjugation and interaction between the two aromatic systems would likely lead to a bathochromic (red) shift and potentially alter the hyperchromic effect compared to simple phenethylamines. Physical measurements using UV/Vis spectra offer a rapid method for obtaining structural information. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike nominal mass spectrometry, HRMS provides accurate mass data, which allows for the determination of the elemental composition of the parent molecule and its fragments. ojp.gov This high degree of accuracy is crucial for distinguishing between compounds with similar nominal masses.

The fragmentation of phenethylamine derivatives under electrospray ionization typically involves cleavage at specific bonds. ies.gov.pl A common fragmentation pathway for phenethylamines is the cleavage of the bond between the nitrogen atom and the phenethylamine core. ies.gov.plnih.gov In the case of this compound, HRMS would be expected to show a characteristic fragmentation pattern resulting from the cleavage of the ethylamine side chain and potentially fragmentation of the bond connecting the two phenyl rings. The resulting mass spectral data, including accurate mass measurements and isotopic ratios, would allow for the confident qualitative identification of the compound, even in complex matrices. nih.gov The development of mass defect filters based on the molecular ion and common neutral losses can further enhance the specificity of characterization. ojp.govresearchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for a particular analytical method, often improving volatility for gas chromatography (GC) or enhancing detectability. researchgate.net

Reagents for Improved Volatility and Detectability

Primary amines like this compound often exhibit poor chromatographic behavior due to their polarity. Derivatization is employed to make them more volatile and thermally stable, which is a requirement for GC analysis. researchgate.net Common derivatization strategies for amines fall into the categories of acylation and silylation. nih.gov

Acylation reagents, such as N-trifluoroacetyl-L-prolyl chloride (TPC), react with amines to form stable amide derivatives that are more volatile and produce easily interpretable mass spectra for GC-MS analysis. obrnutafaza.hrresearchgate.net Silylation is another widely used technique where an active hydrogen on the amine is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS) group. obrnutafaza.hr Reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are particularly effective, creating derivatives that are significantly more stable to hydrolysis than their TMS counterparts. obrnutafaza.hr

Table 1: Derivatization Reagents for GC Analysis of Amines

Reagent ClassExample ReagentAbbreviationDerivative FormedKey Advantages
AcylationN-trifluoroacetyl-L-prolyl chlorideTPCAmideProvides sample volatility; good for chiral separations. obrnutafaza.hrnih.gov
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATMS-derivativeHigh volatility of reagent and byproducts allows for analysis of early eluting peaks. obrnutafaza.hr
SilylationN-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAt-BDMS-derivativeDerivatives are highly stable to hydrolysis; produces easily interpreted mass spectra. obrnutafaza.hr

Chiral Derivatization for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, methods for assessing its enantiomeric purity are critical. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using non-chiral chromatographic techniques like standard HPLC or GC. research-solution.com

A widely used CDA is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). sigmaaldrich.comtcichemicals.comkrackeler.com GITC reacts with primary and secondary amines to form diastereomeric thiourea (B124793) derivatives that can be effectively separated by reversed-phase HPLC and detected by UV. nih.govfujifilm.com Another common reagent is N-trifluoroacetyl-L-prolyl chloride (L-TPC), which forms diastereomeric amides that can be separated on an achiral GC column. nih.gov

Table 2: Chiral Derivatization Reagents for Phenethylamine Enantiomers

Derivatizing AgentAbbreviationAnalytical TechniqueKey Features
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCHPLC-UVForms diastereomeric thiourea derivatives; quantitative reaction at room temperature. obrnutafaza.hrnih.govfujifilm.com
N-trifluoroacetyl-L-prolyl chlorideL-TPCGC-FID/MSForms diastereomeric amides; allows for separation on achiral GC columns. nih.gov
(1R, 2S, 5R)-(-)-MenthylchloroformateMCFGCResolves enantioenriched alcohols and can be applied to amines. obrnutafaza.hr

Method Validation and Quantification Protocols

For any quantitative analytical method, validation is essential to ensure the reliability and accuracy of the results. This includes determining the method's sensitivity through limit of detection (LOD) and limit of quantitation (LOQ) studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for analyzing trace amounts of substances.

For closely related phenethylamine compounds, LOD and LOQ values have been established using various methods. For example, a validated HPLC method for β-phenylethylamine reported an LOD of 0.050 µg/mL and an LOQ of 0.100 µg/mL. uaiasi.roresearchgate.net In another study using HPLC-MS/MS for the analysis of 2-phenylethylamine in water, the LOD and LOQ were determined to be 2.0 µg L⁻¹ and 5.0 µg L⁻¹, respectively. pjoes.com A highly sensitive LC-MS-MS method for phenethylamine in dietary supplements established an LOD of 2.5 ng/mL and an LOQ of 5 ng/mL. oup.com These examples highlight the range of sensitivities that can be achieved depending on the instrumentation and sample matrix.

Table 3: Examples of LOD and LOQ for Phenethylamine Analysis

AnalyteMethodLODLOQ
β-phenylethylamineHPLC0.050 µg/mL0.100 µg/mL
2-phenylethylamineHPLC-MS/MS2.0 µg/L5.0 µg/L
PhenethylamineLC-MS-MS2.5 ng/mL5 ng/mL

Accuracy, Precision, and Robustness Assessments

The validation of any analytical method is crucial to ensure its reliability for the intended purpose. For the compound this compound, while specific validation studies are not widely available in public literature, the assessment of its analytical methods would be governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu The core validation characteristics of accuracy, precision, and robustness are fundamental to demonstrating a method's suitability. bohrium.comeuropa.eu

Accuracy

Accuracy reflects the closeness of the test results obtained by a method to the true value. sysrevpharm.orgdcvmn.org It is a measure of the systematic error of a method. For quantitative analysis of this compound, accuracy is typically evaluated by determining the recovery of a known amount of the analyte spiked into a sample matrix. bohrium.com

The assessment generally involves a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). europa.eu The results are commonly expressed as the percentage of recovery by the assay of the known added amount. europa.euwaters.com For many analytical procedures, acceptance criteria for accuracy are within the range of 98.0% to 102.0% recovery, although this can vary based on the sample matrix and concentration level. scielo.brscholarsresearchlibrary.com

Table 1: Hypothetical Accuracy Assessment for this compound This table illustrates a sample data set for an accuracy study. The values are representative of a typical method validation.

Concentration Level Spiked Concentration (µg/mL) Measured Concentration (µg/mL) - Replicate Mean Measured Concentration (µg/mL) Mean Recovery (%)
80% 80.0 79.2, 79.8, 80.5 79.83 99.8
100% 100.0 101.0, 99.5, 100.8 100.43 100.4

Precision

Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. waters.com It is not a measure of closeness to the true value but rather of the random error. Precision is usually expressed as the variance, standard deviation, or, most commonly, the Relative Standard Deviation (RSD), also known as the coefficient of variation (%CV). europa.eu

Precision is considered at two main levels as per ICH guidelines:

Repeatability (Intra-assay Precision): This expresses the precision under the same operating conditions over a short interval of time. europa.eu It is assessed by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision: This expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

For many analytical methods, an acceptance criterion for precision is an RSD of not more than 2-5%. scielo.br However, for trace analyses, such as those involving related trace amines, an RSD of less than 15% may be considered acceptable. rug.nl

Table 2: Hypothetical Precision Assessment for this compound This table shows representative data for repeatability and intermediate precision studies.

Precision Level Parameter Replicate 1 (Assay %) Replicate 2 (Assay %) Replicate 3 (Assay %) Replicate 4 (Assay %) Replicate 5 (Assay %) Replicate 6 (Assay %) Mean (Assay %) Std. Dev. % RSD
Repeatability Analyst 1, Day 1, Inst. 1 99.8 100.5 99.9 100.2 100.8 99.5 100.12 0.49 0.49%

| Intermediate | Analyst 2, Day 2, Inst. 2 | 101.2 | 99.4 | 100.9 | 101.5 | 99.8 | 100.6 | 100.57 | 0.79 | 0.79% |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage and is a critical component of method development and validation. bohrium.comresearchgate.net The evaluation of robustness is shifting to earlier stages of method development to avoid costly re-optimization later. researchgate.net

For a High-Performance Liquid Chromatography (HPLC) method, which would likely be used for the analysis of this compound, robustness is tested by varying parameters such as:

Mobile phase composition (e.g., ±2% organic solvent)

Mobile phase pH (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

Column or solvent from different vendors researchgate.net

The method is considered robust if the results of the assay remain within acceptable limits of precision and accuracy despite these variations. scielo.br

Table 3: Hypothetical Robustness Study for an HPLC Method Analyzing this compound This table illustrates how varying analytical parameters can test the robustness of a method. The results show the method is reliable under these minor changes.

Parameter Varied Modification Mean Assay Result (%) % RSD of Replicates
Standard Condition None 100.2 0.51
Flow Rate - 0.1 mL/min (0.9 mL/min) 99.8 0.65
+ 0.1 mL/min (1.1 mL/min) 100.5 0.59
Mobile Phase Composition - 2% Acetonitrile 99.5 0.71
+ 2% Acetonitrile 100.9 0.68
Column Temperature - 5 °C (35 °C) 100.1 0.55

2 4 Phenethyl Phenyl Ethylamine As a Chemical Biology Research Tool

Design and Application in Probing Biological Pathways (non-clinical)

The design of small molecules to probe biological pathways is a cornerstone of chemical biology. The utility of a phenethylamine (B48288) derivative is dictated by the nature and position of its substituents, which modulate its affinity, selectivity, and pharmacokinetic properties. The parent 2-phenethylamine structure is found in endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), establishing its inherent biological relevance. nih.gov

The addition of a phenethyl group at the para-position, as in 2-(4-phenethyl-phenyl)-ethylamine, introduces significant lipophilicity. This modification is a deliberate design choice aimed at influencing how the molecule interacts with biological systems. Increased lipophilicity can enhance the ability of a compound to cross cellular membranes, including the blood-brain barrier, thereby enabling it to probe pathways within the central nervous system.

Substituted phenethylamines have been designed to interact with a wide array of biological targets to elucidate their roles in cellular signaling. wikipedia.org For example, various analogues are used to study G-protein coupled receptors (GPCRs) such as adenosine (B11128), adrenergic, and serotonin (B10506) receptors, which are critical in cardiovascular function and neurotransmission. nih.gov Other derivatives have been developed to probe the function of enzymes like carbonic anhydrases and dipeptidyl peptidases. nih.gov By systematically modifying the phenethylamine core, researchers can create chemical tools that selectively activate or inhibit specific pathways, allowing for the detailed study of their downstream effects in non-clinical models.

A key application of these tools is pathway elucidation. For instance, by using a selective phenethylamine-based agonist for a specific serotonin receptor subtype, researchers can map the subsequent signaling cascade. The structural similarity of some synthetic phenethylamines to colchicine (B1669291) has also led to their investigation as probes for microtubule dynamics, which are fundamental to cell division, structure, and intracellular transport. researchgate.net The table below illustrates how different substitutions on the phenethylamine scaffold direct the molecule to probe distinct biological targets.

Phenethylamine Analogue ClassSubstitution PatternPrimary Biological Target/Pathway ProbedResearch Application
Catecholamines (e.g., Dopamine)Hydroxyl groups at positions 3 and 4Dopaminergic and Adrenergic ReceptorsStudying neurotransmission and hormonal signaling pathways. nih.gov
Methoxy-substituted (e.g., Mescaline analogues)Methoxy (B1213986) groups on the phenyl ringSerotonin 5-HT2A/2C ReceptorsInvestigating psychedelic signaling pathways and receptor pharmacology. nih.gov
N-substituted Adenosine Analogues (e.g., CGS 21680)Phenethylamino group attached to adenosineAdenosine A2A ReceptorsProbing purinergic signaling in cardiovascular and nervous systems. nih.gov
Tubulin-binding Phenethylamines (e.g., DMBMPP)Various complex substitutionsMicrotubule CytoskeletonInvestigating cytoskeletal dynamics and their role in neuronal plasticity. researchgate.net

Use in Investigating Protein-Ligand Interactions in Model Systems

Understanding the precise interaction between a small molecule (ligand) and its protein target is crucial for drug discovery and for defining biological mechanisms. Phenethylamine derivatives, due to their versatile and modifiable structure, are frequently used as tool compounds to investigate these interactions in model systems. The study of structure-activity relationships (SAR) is a primary application, where researchers synthesize a series of related compounds and measure how small changes in structure affect binding affinity and functional activity.

For example, studies on conformationally constrained phenethylamine analogues have been instrumental in mapping the binding pocket of serotonin 5-HT₂ receptors. nih.gov By cyclizing the ethylamine (B1201723) sidechain, researchers can limit the molecule's rotational freedom, providing insights into the optimal conformation required for high-affinity binding. nih.gov Such studies often rely on competitive binding assays, where the novel analogue competes with a known radiolabeled ligand for the receptor's binding site. The resulting inhibition constant (Ki) provides a quantitative measure of binding affinity.

Another advanced technique for studying protein-ligand interactions is photoaffinity labeling. In this approach, a phenethylamine derivative is synthesized with a photoreactive group (like a phenylazide). nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residues in the protein's binding pocket. Subsequent enzymatic digestion and mass spectrometry analysis can then identify the exact site of interaction, providing invaluable structural information. Researchers have synthesized photoreactive derivatives of the adenosine A₂ₐ receptor ligand CGS 21680, which contains a phenethylamine moiety, to elucidate its binding site. nih.gov

The table below presents hypothetical binding affinity data for a series of phenethylamine derivatives, illustrating how SAR studies are used to probe protein-ligand interactions.

CompoundModification from Parent StructureTarget ProteinBinding Affinity (Ki, nM)
Analogue AParent phenethylamineSerotonin Receptor 5-HT2A550
Analogue BAddition of 4-Bromo groupSerotonin Receptor 5-HT2A45
Analogue CAddition of 4-Bromo and 2,5-Dimethoxy groupsSerotonin Receptor 5-HT2A1.2
Analogue DConstrained ethylamine sidechain (cyclized)Serotonin Receptor 5-HT2A89

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Target Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govjddtonline.info For a molecule like 2-(4-Phenethyl-phenyl)-ethylamine, these computational tools offer a powerful means to accelerate research and development. AI/ML algorithms can analyze vast datasets to identify potential biological targets, predict bioactivity and toxicity, and optimize molecular structures for desired properties. mdpi.comscielo.br

Future research will likely employ ML models, such as proteochemometric (PCM) modeling, which uses features from both the compound and its potential protein targets to predict interactions. biorxiv.org By representing the structure of this compound and its analogues as a series of molecular descriptors, these models can screen vast virtual libraries to identify promising candidates for specific therapeutic applications. researchgate.net For example, computational approaches have already been used to screen over 100 phenethylamine (B48288) derivatives to identify their potential for interacting with microtubules, a key target in neuroscience and cancer. nih.gov This process involves molecular docking to predict binding affinity, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to filter for drug-like properties. nih.govnih.gov This in silico approach significantly narrows the field of candidates for experimental validation. academicjournals.org

Table 1: Illustrative Application of a Machine Learning Model for Target Prediction

This interactive table demonstrates a conceptual workflow where molecular descriptors for phenethylamine analogues are used as inputs for a trained ML model to predict binding affinity to a specific biological target.

CompoundMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsPredicted Target Affinity (Ki, nM)
This compound 225.333.811To be predicted
Analogue A (Biphenyl-ethylamine)197.273.111150
Analogue B (4'-Methoxy-biphenyl-ethylamine)227.303.01285
Analogue C (4'-Chloro-biphenyl-ethylamine)231.713.911120

Advanced Spectroscopic Techniques for Real-time Interaction Monitoring

Understanding how a molecule like this compound interacts with its biological targets in real-time is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques that are label-free are becoming indispensable for this purpose. springernature.com

Methods such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) allow for the real-time monitoring of the binding and dissociation of small molecules to proteins immobilized on a sensor surface. nih.govnih.govmdpi.com These techniques can provide precise kinetic data (k_on, k_off) and affinity constants (K_D). mdpi.comIsothermal Titration Calorimetry (ITC) complements these methods by providing a complete thermodynamic profile of the binding interaction. mdpi.com Furthermore, native mass spectrometry (MS) is emerging as a powerful tool to study non-covalent protein-ligand interactions, offering direct information on binding stoichiometry and affinity while preserving the native state of the complex. researchgate.net For analyzing the compound itself, techniques like femtosecond laser ionization mass spectrometry (fs-LIMS) can offer detailed structural information by controlling fragmentation patterns, which is a significant advantage over standard mass spectrometry. acs.org

Table 2: Comparison of Advanced Spectroscopic Techniques for Interaction Analysis

This table compares key techniques used for studying molecular interactions, highlighting their primary outputs and suitability for real-time analysis.

TechniquePrimary Output(s)Real-time?Label-Free?Sample Requirement
Surface Plasmon Resonance (SPR) Kinetics (k_on, k_off), Affinity (K_D)YesYesModerate
Bio-Layer Interferometry (BLI) Kinetics (k_on, k_off), Affinity (K_D)YesYesLow
Isothermal Titration Calorimetry (ITC) Affinity (K_D), Thermodynamics (ΔH, ΔS)NoYesHigh
Native Mass Spectrometry (MS) Stoichiometry, Affinity (K_D), Complex MassYesYesLow

Exploration of Novel Synthetic Pathways

The synthesis of the this compound core structure, which contains a biphenyl (B1667301) moiety, can be achieved through modern cross-coupling reactions. Future research will focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

The Suzuki-Miyaura cross-coupling is a prominent method for forming the carbon-carbon bond between the two phenyl rings, often using a palladium catalyst to couple a phenylboronic acid with an aryl halide. gla.ac.ukpsu.eduresearchgate.net Research into novel one-pot procedures that combine steps, such as nonaflate formation and subsequent Suzuki coupling, can streamline the synthesis of biphenyl-containing amino acids. gla.ac.uk Another powerful technique is the Negishi cross-coupling , which has been shown to be effective for preparing phenylethylamine derivatives with high yields under mild conditions. researchgate.net Asymmetric synthesis methodologies, including organocatalysis and enzymatic catalysis, are also at the forefront of producing specific enantiomers of chiral amines, which is critical since different stereoisomers often have vastly different biological activities. mdpi.com

Table 3: Overview of Modern Synthetic Strategies for Biphenyl-Amine Scaffolds

This interactive table summarizes key cross-coupling reactions that could be employed to synthesize the core structure of this compound.

ReactionCatalystReactant 1Reactant 2Key Advantage
Suzuki-Miyaura Coupling Palladium (e.g., Pd(OAc)₂)Aryl Halide/TriflateArylboronic AcidHigh functional group tolerance; commercially available reagents. psu.eduresearchgate.net
Negishi Coupling Palladium or NickelOrganozinc HalideAryl HalideHigh reactivity and selectivity, particularly for complex fragments. researchgate.net
Heck-Matsuda Coupling PalladiumAryl Diazonium SaltAlkeneAvoids the need for organometallic reagents. gla.ac.uk

Deeper Mechanistic Insights into Molecular Recognition

A fundamental goal of future research will be to gain a precise understanding of how this compound is recognized at a molecular level by its biological partners. This involves characterizing the specific non-covalent interactions that govern binding affinity and selectivity. Given its structure, key interactions would likely include hydrogen bonding from the ethylamine (B1201723) group and π-π stacking or hydrophobic interactions involving the biphenyl rings.

Chiral recognition is a particularly important area of study for phenethylamine derivatives. nih.gov The use of host-guest chemistry with molecules like calixarenes and crown ethers, studied via techniques such as ¹H NMR spectroscopy and quartz crystal microbalance (QCM), can provide detailed models of enantioselective binding. rsc.orgsci-hub.seresearchgate.netresearchgate.net Computational docking simulations are invaluable for visualizing the binding pose of ligands within receptor pockets. nih.gov Such studies on related phenethylamines have identified key amino acid residues (e.g., aspartic acid, tyrosine) that form critical hydrogen bonds or other interactions with the ligand, providing a basis for rational drug design. nih.govnih.gov Understanding these recognition mechanisms is essential for designing next-generation molecules with improved potency and selectivity. researchgate.net

Table 4: Potential Molecular Interactions in a Receptor Binding Site

This table outlines the likely non-covalent interactions between the functional groups of this compound and amino acid residues in a hypothetical receptor active site.

Functional Group on LigandType of InteractionPotential Interacting Amino Acid Residue(s)
Amine (-NH₂)Hydrogen Bonding, Ionic InteractionAspartic Acid, Glutamic Acid
Ethyl ChainHydrophobic (Van der Waals)Leucine, Isoleucine, Valine
Phenyl Ring (proximal)π-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan
Phenyl Ring (distal)π-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 2-(4-Phenethyl-phenyl)-ethylamine to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with alkylation of the phenyl ring followed by amine functionalization. Key steps include:

  • Reduction : Critical for preserving the ethylamine chain; use of sodium cyanoborohydride or catalytic hydrogenation under controlled pH (6–7) to prevent side reactions .
  • Inert Atmosphere : Reactions conducted under nitrogen/argon to avoid oxidation of intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers characterize the structural and physical properties of this compound?

  • Methodological Answer :

  • NMR/IR Spectroscopy : Confirm amine (-NH₂) and aromatic proton signals (δ 6.5–7.5 ppm in ¹H NMR) and characteristic C-N stretches (~1250 cm⁻¹ in IR) .
  • Mass Spectrometry : ESI-MS (positive mode) identifies molecular ion peaks (e.g., m/z 239 for [M+H]⁺) .
  • Melting Point : Differential Scanning Calorimetry (DSC) determines purity; deviations >2°C suggest impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure (P262) .
  • Toxicity Mitigation : In vitro assays (e.g., MTT on HEK293 cells) recommended due to limited toxicological data .

Advanced Research Questions

Q. How does this compound interact with glucose metabolism enzymes, and what methodological approaches validate these interactions?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Competitive inhibition studies using α-glucosidase or hexokinase, monitored via spectrophotometric kinetics (λ = 340 nm for NADH depletion) .
  • Molecular Docking : AutoDock Vina models binding affinities to active sites (e.g., ΔG = -8.2 kcal/mol for α-glucosidase) .
  • Data Validation : Compare IC₅₀ values across replicates (CV <15%) and use positive controls (e.g., acarbose) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from studies using standardized assays (e.g., uniform cell lines like HepG2 for cytotoxicity) .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., halogen vs. methyl groups) on IC₅₀ values .
  • Reproduibility Checks : Independent validation via orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME Prediction : SwissADME or pkCSM tools estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Metabolite Profiling : In silico metabolism (e.g., GLORYx) identifies primary oxidation sites (e.g., benzylic carbon) .
  • Validation : Compare predictions with in vitro hepatocyte clearance assays (e.g., human liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicological profiles of this compound?

  • Methodological Answer :

  • In Vitro Screening : Use tiered assays (e.g., Ames test for mutagenicity followed by zebrafish embryo toxicity) .
  • Dose-Response Curves : Establish NOAEL/LOAEL in rodent models (e.g., Sprague-Dawley rats) to reconcile conflicting LD₅₀ values .
  • Literature Review : Cross-reference with structurally similar phenethylamines (e.g., 4-Methylphenethylamine ) to identify trends.

Comparative and Functional Studies

Q. What methodologies enable comparative analysis of this compound and its halogenated analogs?

  • Methodological Answer :

  • Synthetic Routes : Compare yields and purity for bromo (e.g., 4-bromo derivatives ) vs. fluoro (e.g., 4-fluoro-3-trifluoromethyl ) analogs.
  • Bioactivity Profiling : Parallel screening in enzyme inhibition (e.g., monoamine oxidase) and receptor binding (e.g., 5-HT₂A) assays .
  • Thermodynamic Stability : DSC/TGA analyzes melting points and decomposition temperatures to correlate stability with substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.